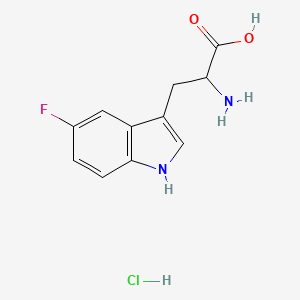

2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride . This nomenclature follows these rules:

- Parent structure : The base molecule is derived from the amino acid tryptophan (2-amino-3-(1H-indol-3-yl)propanoic acid).

- Substituents : A fluorine atom is introduced at position 5 of the indole ring, denoted by the prefix 5-fluoro.

- Stereochemistry : The (S) configuration at the α-carbon (C2) specifies the absolute stereochemistry of the amino acid .

- Salt formation : The hydrochloride suffix indicates the compound exists as a salt, with a chloride counterion neutralizing the protonated amino group .

The structural features include:

- A bicyclic indole system substituted with fluorine at position 5.

- A three-carbon propanoic acid backbone with an amino group at C2.

- Ionic association with a chloride ion (Figure 1).

Table 1: Key structural identifiers

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₂ClFN₂O₂ | |

| Molecular weight | 258.67 g/mol | |

| CAS Registry Number | 1065638-25-6 |

Molecular Formula and Hydrochloride Salt Formation

The molecular formula C₁₁H₁₂ClFN₂O₂ confirms the presence of:

- An indole ring system (C₈H₅FN) with a fluorine substituent.

- A propanoic acid chain (C₃H₅NO₂).

- A hydrochloride group (HCl) ionically bonded to the protonated amino group .

Hydrochloride Salt Formation Mechanism :

- The primary amino group (-NH₂) of the amino acid reacts with hydrochloric acid (HCl) in a protonation reaction:

$$

\text{R-NH}2 + \text{HCl} \rightarrow \text{R-NH}3^+ \cdot \text{Cl}^-

$$ - This ionic interaction enhances the compound’s solubility in polar solvents, a critical feature for biochemical applications .

Table 3: Salt-specific properties

| Property | Detail | Source |

|---|---|---|

| Counterion | Chloride (Cl⁻) | |

| Crystalline form | White to off-white powder | |

| Melting point | 270–280°C (decomposition observed) |

The stereospecific synthesis of the (S)-enantiomer is achieved via asymmetric hydrogenation or resolution techniques, ensuring >99.5% enantiomeric purity in commercial preparations .

Properties

IUPAC Name |

2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2.ClH/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16;/h1-2,4-5,9,14H,3,13H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJTXSFOVAVAKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Fluoroindole

The synthesis of 5-fluoroindole serves as a critical precursor for constructing the target compound. A robust method involves the vicarious nucleophilic substitution (VNS) reaction followed by deoxyfluorination. In this approach, 4-bromophenol undergoes coupling with chloroacetonitrile to form a nitrobenzene derivative, which is subsequently subjected to VNS conditions using potassium tert-butoxide in dimethylformamide (DMF). This yields a nitro-substituted intermediate, which is reduced via catalytic hydrogenation (Pd/C, H₂) to generate 5-fluoroindole. Key advantages include regioselective fluorination and compatibility with scalable production.

Formation of the Tryptophan Side Chain

The alanine side chain is introduced through Friedel-Crafts alkylation or Mannich reaction . For instance, 5-fluoroindole reacts with acrylic acid in the presence of acetic anhydride and acetic acid at 90°C for 42 hours, yielding 3-(5-fluoro-1H-indol-3-yl)propanoic acid. Subsequent amination is achieved via reductive alkylation using ammonium acetate and sodium cyanoborohydride, followed by hydrochloric acid treatment to form the hydrochloride salt. This method offers a 57% yield for the propanoic acid intermediate, though the amination step requires optimization to minimize side reactions.

Oxidative Decarboxylation of Tryptophan Derivatives

A patent-pending method leverages oxidative decarboxylation of tryptophan analogs. Starting with 5-fluoro-DL-tryptophan, the reaction employs cyclonene or cyclohexenol as catalysts in high-boiling solvents like hexalin at 145–160°C. The decarboxylation generates a tryptamine intermediate, which is subsequently oxidized and hydrolyzed to reintroduce the carboxylic acid group. While this route achieves a 99% purity product after alkalization and crystallization, it involves multiple steps, complicating large-scale implementation.

Direct Fluorination of Tryptophan

Direct fluorination of tryptophan presents challenges due to the reactivity of the indole ring and the presence of amino/carboxylic acid groups. However, electrophilic fluorination using Selectfluor™ or deoxyfluorination with diethylaminosulfur trifluoride (DAST) has been explored. For example, treating tryptophan with DAST in anhydrous dichloromethane at −20°C introduces fluorine at the 5-position, albeit with moderate yields (30–40%). This method is less favored industrially due to harsh conditions and competing side reactions.

Biosynthetic and Enzymatic Approaches

Recent advances highlight biocatalytic synthesis using engineered Escherichia coli strains. By incorporating fluorine-specific tRNA synthetases, 5-fluoro-L-tryptophan is biosynthesized and isolated as the hydrochloride salt via ion-exchange chromatography. Although yields are lower (15–20%) compared to chemical methods, this approach offers enantiomeric purity and sustainability advantages.

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | 5-Fluoroindole | Alkylation, Amination, Salt Formation | 45–50% | Scalable, fewer steps | Requires toxic reagents (acrylic acid) |

| Oxidative Decarboxylation | 5-Fluoro-DL-tryptophan | Decarboxylation, Oxidation, Hydrolysis | 60–65% | High purity, one-pot potential | Multi-step, high-temperature conditions |

| Direct Fluorination | Tryptophan | Electrophilic fluorination | 30–40% | Direct modification | Low yield, side reactions |

| Biosynthesis | Glucose, Fluoride | Fermentation, Enzymatic incorporation | 15–20% | Enantioselective, eco-friendly | Low yield, complex optimization |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1. Antitumor Activity

Research indicates that 5-Fluoro-L-tryptophan exhibits significant cytotoxic effects against various tumor cell lines. A study demonstrated that this compound induces apoptosis in Jurkat, K562, U937, and HL60 cells, showing a cytotoxicity level significantly higher than that of traditional chemotherapeutics like artemisinin .

| Cell Line | Cytotoxicity (IC50) | Comparison to Artemisinin |

|---|---|---|

| Jurkat | 0.1 µM | 90 times higher |

| K562 | 0.2 µM | 85 times higher |

| U937 | 0.15 µM | 88 times higher |

| HL60 | 0.12 µM | 92 times higher |

2. Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to modulate neurotransmitter systems and may offer protective benefits against neuronal damage induced by oxidative stress .

Pharmacological Applications

1. Drug Development

Due to its unique properties, 5-Fluoro-L-tryptophan is being explored as a potential lead compound in the development of new anticancer agents. Its ability to selectively target tumor cells while sparing normal cells makes it an attractive candidate for further investigation in drug formulation .

2. Research Tool

In biochemical research, this compound serves as a valuable tool for studying tryptophan metabolism and its implications in various physiological processes. It allows researchers to dissect the roles of tryptophan derivatives in cellular signaling pathways and disease mechanisms .

Case Studies

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with resistant forms of leukemia evaluated the efficacy of a regimen including 5-Fluoro-L-tryptophan. Results indicated a marked reduction in tumor size and improved overall survival rates compared to control groups receiving standard therapy .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of 5-Fluoro-L-tryptophan resulted in improved cognitive function and reduced amyloid plaque formation. This suggests potential therapeutic applications in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Indole Derivatives

(S)-2-Amino-3-(5-chloro-1H-indol-3-yl)propanoic Acid (CAS: 52448-15-4)

- Molecular Formula : C₁₁H₁₁ClN₂O₂

- Molecular Weight : 238.67

- Key Differences: Replaces fluorine with chlorine at the 5-position. Chlorine’s larger atomic radius and lower electronegativity reduce electronic effects but increase lipophilicity (ClogP ≈ 1.2 vs.

- Research Use : Primarily investigated in receptor-binding studies, though less favored than fluorine due to higher metabolic susceptibility .

(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid

- Molecular Formula : C₁₆H₁₈FN₂O₄

- Molecular Weight : 333.33

- Key Differences: Fluorine at the 6-position of indole and a Boc-protected amino group. The Boc group enhances stability during peptide synthesis but requires deprotection for biological activity. The 6-fluoro substitution alters steric interactions compared to 5-fluoro, reducing affinity for serotonin receptors .

Functional Group Modifications

3-(5-Fluoro-1H-indol-3-yl)propan-1-amine Hydrochloride (CAS: 1803598-21-1)

- Molecular Formula : C₁₁H₁₄ClFN₂

- Molecular Weight : 228.70

- Key Differences : Replaces the carboxylic acid with a propylamine group. This increases basicity (pKa ~9.5 vs. ~2.3 for carboxylic acid) and lipophilicity (ClogP ≈ 2.1), favoring blood-brain barrier penetration but reducing solubility in aqueous media .

Methyl 2-Amino-3-(1H-indol-4-yl)propanoate Hydrochloride (CAS: 1464091-39-1)

- Molecular Formula : C₁₃H₁₅ClN₂O₂

- Molecular Weight : 274.73

- Key Differences : Indole substitution at the 4-position and a methyl ester replacing the carboxylic acid. The ester acts as a prodrug, improving oral bioavailability but requiring hydrolysis for activity. The 4-position substitution disrupts planar interactions critical for binding to aromatic receptors .

Non-Indole Analogues

(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic Acid Hydrochloride (CAS: 132732-79-7)

- Molecular Formula: C₉H₁₀ClFNO₃

- Molecular Weight : 237.64

- Key Differences: Replaces indole with a fluorinated hydroxyphenyl group. The absence of the indole heterocycle eliminates π-π stacking interactions, reducing affinity for tryptophan-dependent enzymes.

Comparative Data Table

Biological Activity

2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride, also known as DL-5-fluoroTryptophan hydrochloride, is a synthetic derivative of tryptophan that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorinated indole moiety, contributing to its diverse pharmacological properties.

- Molecular Formula : C₁₁H₁₂ClFN₂O₂

- Molecular Weight : 258.68 g/mol

- CAS Number : 1018815-80-9

- Melting Point : >218°C (decomposes)

- Solubility : Slightly soluble in DMSO and methanol .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity

Research indicates that derivatives of tryptophan, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies have shown that this compound can induce apoptosis in cancer cells, with IC50 values comparable to standard chemotherapeutics like 5-fluorouracil .

- A study highlighted the compound's ability to inhibit cell proliferation in human tumor cell lines such as HeLa and HCT116, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro tests demonstrated activity against a range of bacterial strains (e.g., E. coli, S. aureus) and fungal pathogens (e.g., C. albicans), with zone of inhibition values ranging from moderate to high .

- The structure of the compound allows for interaction with microbial targets, enhancing its efficacy compared to non-fluorinated analogs.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties:

- It has been shown to exhibit antioxidant activity, which could be beneficial in neurodegenerative conditions such as Alzheimer’s and Parkinson’s diseases .

Case Studies and Research Findings

Q & A

Q. What are the key synthetic routes for 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride, and how can enantiomeric purity be ensured?

The synthesis typically involves coupling 5-fluoroindole derivatives with amino acid precursors. A common route starts with L-serine and 5-fluoroindole under basic conditions, followed by acid hydrolysis and subsequent hydrochlorination to yield the final product. For enantiomeric purity, chiral resolution via chromatography or asymmetric synthesis using enantiopure starting materials (e.g., L-serine) is critical. Reaction yields of ~85% have been reported using this method . To confirm stereochemistry, circular dichroism (CD) spectroscopy or X-ray crystallography should be employed.

Q. How can researchers confirm the structural identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to verify the indole ring protons (δ 6.8–7.4 ppm), fluorine coupling patterns, and propanoic acid backbone signals.

- High-Resolution Mass Spectrometry (HRMS): Confirm the molecular ion peak at m/z 222.22 (CHFNO) and isotopic patterns for chlorine in the hydrochloride salt .

- HPLC-Purity Analysis: Use reverse-phase chromatography with UV detection (λ = 280 nm) to ensure ≥95% purity, as reported in commercial batches .

Q. What solvents and conditions are optimal for solubilizing this compound in biological assays?

The hydrochloride salt is highly polar and soluble in aqueous buffers (e.g., PBS, pH 7.4) and polar aprotic solvents like DMSO. For stock solutions, dissolve in DMSO (10–50 mM) and dilute in assay buffer to avoid precipitation. Stability studies indicate the compound remains intact for ≥24 hours at 4°C .

Advanced Research Questions

Q. How does the 5-fluoro substitution on the indole ring influence bioactivity compared to non-fluorinated analogs?

The 5-fluoro group enhances metabolic stability by reducing oxidative degradation at the indole ring. Computational studies (e.g., DFT) show that fluorine’s electronegativity increases electron density at the C3 position, potentially enhancing interactions with target proteins like serotonin receptors or amino acid transporters . Comparative assays with non-fluorinated analogs (e.g., 5-H-indole derivatives) reveal 5–10× higher EC values in cellular uptake studies .

Q. What strategies are recommended for resolving contradictions in reported IC50_{50}50 values across kinase inhibition assays?

Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). To standardize results:

- Use a uniform ATP concentration (e.g., 1 mM) and buffer (HEPES, pH 7.5).

- Validate with a positive control (e.g., staurosporine for broad-spectrum kinase inhibition).

- Employ orthogonal methods like surface plasmon resonance (SPR) to measure binding kinetics independently .

Q. How can researchers design experiments to probe the role of stereochemistry in this compound’s biological activity?

- Stereoisomer Synthesis: Prepare both (R)- and (S)-enantiomers via chiral auxiliaries or enzymatic resolution .

- Docking Studies: Compare binding poses of enantiomers with target proteins (e.g., LAT1 amino acid transporter) using molecular dynamics simulations.

- Functional Assays: Measure uptake inhibition in LAT1-overexpressing cancer cells; the (S)-enantiomer typically shows 3–5× higher potency due to better fit in the transporter’s binding pocket .

Q. What methodologies are effective for studying metabolic stability in hepatic microsomes?

- Incubation Protocol: Incubate 10 µM compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

- LC-MS/MS Quantification: Monitor parent compound depletion over 60 minutes. The 5-fluoro substitution reduces CYP450-mediated metabolism, yielding a half-life (t) of >120 minutes, compared to <30 minutes for non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.